molecular formula C14H13N B3351516 1H-Benz(g)indole, 2,3-dimethyl- CAS No. 36729-21-2

1H-Benz(g)indole, 2,3-dimethyl-

Cat. No. B3351516
CAS RN: 36729-21-2
M. Wt: 195.26 g/mol
InChI Key: UIEQALGRBADZNA-UHFFFAOYSA-N
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Patent
US06872835B2

Procedure details

3-Butine-2-ol (0.631 g, 9 mmol), 1-napthylamine (0.859 g, 6 mmol), Ru3(CO)12 (16.0 mg, 0.025 mmol), ammonium hexafluorophosphate (0.041 g, 0.25 mmol) and 1 ml ethylene glycol were placed in a 10 ml round-bottomed flask, and the mixture was stirred at 140° C. for 20 hours. After cooling, diethyl ether (3 mL) was added, and the organic layer was washed twice with 1 M hydrochloric acid (2 mL) and once with water (2 mL). The organic layer was dried over sodium sulfate, and the solvent was distilled away, whereby 2,3-dimethylbenzo[g]indole (1.113 g; 5.7 mmol; yield, 95%; purity, 95% or more) was obtained.
Quantity
0.631 g
Type
reactant
Reaction Step One
Quantity
0.859 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
16 mg
Type
catalyst
Reaction Step One
Quantity
0.041 g
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2](O)[C:3]#[CH:4].[C:6]1([NH2:16])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8][CH:7]=1.C(O)CO>[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ru].[Ru].[Ru].F[P-](F)(F)(F)(F)F.[NH4+].C(OCC)C>[CH3:1][C:2]1[NH:16][C:6]2[C:7]([C:3]=1[CH3:4])=[CH:8][CH:9]=[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:15]=21 |f:3.4.5.6.7.8.9.10.11.12.13.14.15.16.17,18.19|

Inputs

Step One
Name
Quantity
0.631 g
Type
reactant
Smiles
CC(C#C)O
Name
Quantity
0.859 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)N
Name
Quantity
1 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
16 mg
Type
catalyst
Smiles
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ru].[Ru].[Ru]
Name
Quantity
0.041 g
Type
catalyst
Smiles
F[P-](F)(F)(F)(F)F.[NH4+]
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 140° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the organic layer was washed twice with 1 M hydrochloric acid (2 mL) and once with water (2 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC=1NC2=C3C(=CC=C2C1C)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.7 mmol
AMOUNT: MASS 1.113 g
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.